3-bromonaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromonaphthalene-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are used as antibacterial drugs and have been found to have more extensive biological activities in recent years .

Synthesis Analysis

The synthesis of sulfonamides, including 3-bromonaphthalene-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .Molecular Structure Analysis

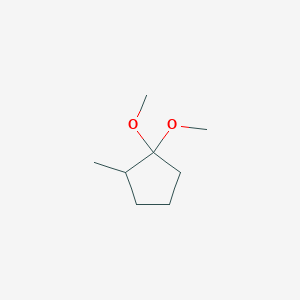

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 3-bromonaphthalene-1-sulfonamide, are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their polymorphic structures . Polymorphism can impact properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-bromonaphthalene-1-sulfonamide can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the sulfonation of the resulting 3-bromonaphthalene.", "Starting Materials": [ "Naphthalene", "Bromine", "Sulfuric acid", "Ammonia", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is dissolved in anhydrous carbon disulfide and cooled to 0°C. Bromine is slowly added to the solution with constant stirring until the solution turns yellow. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting 3-bromonaphthalene is isolated by filtration and washed with water.", "Step 2: Sulfonation of 3-bromonaphthalene", "3-bromonaphthalene is dissolved in concentrated sulfuric acid and cooled to 0°C. Concentrated nitric acid is slowly added to the solution with constant stirring until the solution turns dark brown. The reaction mixture is then warmed to 50°C and stirred for an additional 2 hours. The resulting mixture is poured onto crushed ice and the solid product is collected by filtration. The product is then washed with water and recrystallized from ethanol to yield 3-bromonaphthalene-1-sulfonamide." ] } | |

Numéro CAS |

2567498-13-7 |

Nom du produit |

3-bromonaphthalene-1-sulfonamide |

Formule moléculaire |

C10H8BrNO2S |

Poids moléculaire |

286.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.